molecular formula C9H11NO2 B096184 2-Amino-3-hydroxy-1-phenylpropan-1-one CAS No. 16735-23-2

2-Amino-3-hydroxy-1-phenylpropan-1-one

Cat. No. B096184
CAS RN: 16735-23-2
M. Wt: 165.19 g/mol
InChI Key: XQRAVJOTJAQCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-hydroxy-1-phenylpropan-1-one, also known as phenylalanine hydroxylase inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-1-phenylpropan-1-one is based on its ability to inhibit the activity of 2-Amino-3-hydroxy-1-phenylpropan-1-onee hydroxylase. This enzyme is responsible for converting 2-Amino-3-hydroxy-1-phenylpropan-1-onee to tyrosine, which is an essential amino acid. Inhibition of this enzyme leads to a buildup of 2-Amino-3-hydroxy-1-phenylpropan-1-onee and a decrease in tyrosine levels, which can be beneficial in treating phenylketonuria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its ability to inhibit 2-Amino-3-hydroxy-1-phenylpropan-1-onee hydroxylase. This inhibition leads to a decrease in tyrosine levels and an increase in 2-Amino-3-hydroxy-1-phenylpropan-1-onee levels, which can have various effects on the body. In phenylketonuria patients, this can lead to a decrease in 2-Amino-3-hydroxy-1-phenylpropan-1-onee levels and an increase in tyrosine levels, which can improve cognitive function and prevent neurological damage.

Advantages and Limitations for Lab Experiments

2-Amino-3-hydroxy-1-phenylpropan-1-one has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of 2-Amino-3-hydroxy-1-phenylpropan-1-onee hydroxylase, which can be useful in studying the effects of 2-Amino-3-hydroxy-1-phenylpropan-1-onee and tyrosine on various biological processes. One limitation is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Amino-3-hydroxy-1-phenylpropan-1-one. One direction is to study its potential applications in treating other genetic disorders that involve abnormal amino acid metabolism. Another direction is to explore its potential as an alternative to traditional pesticides in agriculture. Additionally, further research is needed to determine its safety and efficacy in human clinical trials.

Synthesis Methods

2-Amino-3-hydroxy-1-phenylpropan-1-one can be synthesized through a multi-step process. The first step involves the reaction of 2-Amino-3-hydroxy-1-phenylpropan-1-onee with hydroxylamine to form 2-Amino-3-hydroxy-1-phenylpropan-1-onee hydroxamate. This intermediate is then treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then coupled with acetoacetate to form the target compound.

Scientific Research Applications

2-Amino-3-hydroxy-1-phenylpropan-1-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, it has been shown to inhibit the activity of 2-Amino-3-hydroxy-1-phenylpropan-1-onee hydroxylase, an enzyme that converts 2-Amino-3-hydroxy-1-phenylpropan-1-onee to tyrosine. This inhibition can be useful in treating phenylketonuria, a genetic disorder characterized by the inability to metabolize 2-Amino-3-hydroxy-1-phenylpropan-1-onee. In agriculture, it has been shown to inhibit the growth of certain plant pathogens, making it a potential alternative to traditional pesticides. In the food industry, it has been shown to inhibit the formation of acrylamide, a potential carcinogen that forms during high-temperature cooking.

properties

CAS RN

16735-23-2

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-amino-3-hydroxy-1-phenylpropan-1-one

InChI

InChI=1S/C9H11NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8,11H,6,10H2

InChI Key

XQRAVJOTJAQCIZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(CO)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CO)N

synonyms

2-AMINO-3-HYDROXY-1-PHENYL-1-PROPANONE

Origin of Product

United States

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